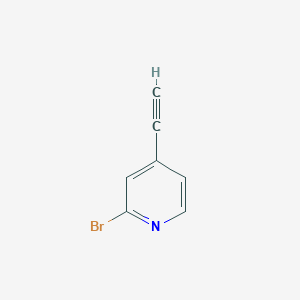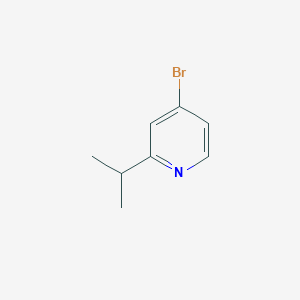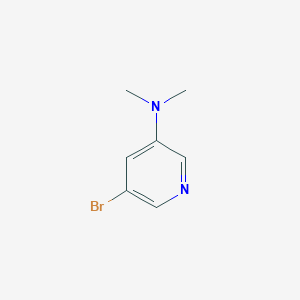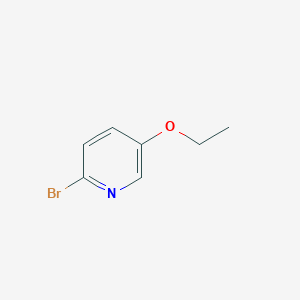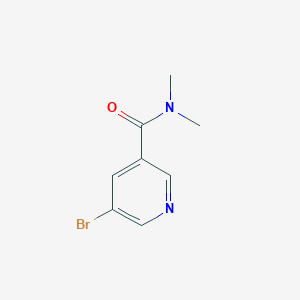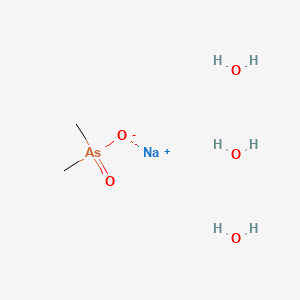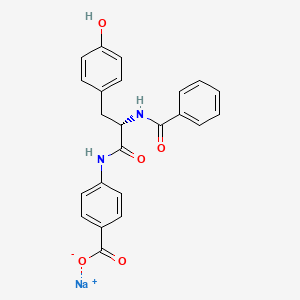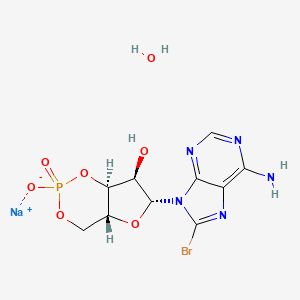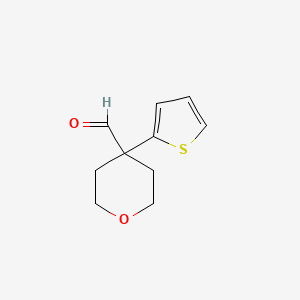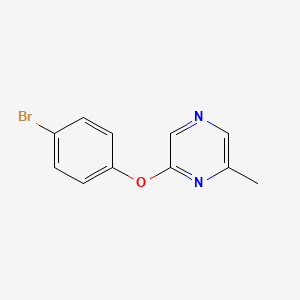![molecular formula C11H12ClNS B1292568 6-(Tert-Butyl)-2-Chlorbenzo[d]thiazol CAS No. 898748-35-1](/img/structure/B1292568.png)
6-(Tert-Butyl)-2-Chlorbenzo[d]thiazol
Übersicht
Beschreibung
6-Tert-butyl-2-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds The structure of 6-Tert-butyl-2-chloro-1,3-benzothiazole includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Wissenschaftliche Forschungsanwendungen
6-Tert-butyl-2-chloro-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects .
Mode of Action
For instance, they can act as electron-deficient systems, enabling efficient intermolecular π–π overlap . This interaction can lead to changes in the target’s function, ultimately resulting in the compound’s biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known for their high oxidative stability , which could potentially influence their bioavailability and pharmacokinetic profile.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antimicrobial, antifungal, and antineoplastic effects . These effects suggest that thiazole derivatives can induce significant changes at the molecular and cellular levels.
Action Environment
The action of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances . .
Biochemische Analyse
Biochemical Properties
6-(Tert-butyl)-2-chlorobenzo[d]thiazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of certain bacteria and fungi . It interacts with enzymes such as topoisomerase II, which is involved in DNA replication and repair. The binding of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole to topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to the inhibition of DNA replication and ultimately cell death . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to programmed cell death . Furthermore, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes within the cell.
Molecular Mechanism
The molecular mechanism of action of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and proteins. For example, its interaction with topoisomerase II involves the formation of a stable enzyme-DNA complex, which prevents the enzyme from completing its catalytic cycle . Additionally, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole has been found to inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression and cellular responses . These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole has been associated with adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
6-(Tert-butyl)-2-chlorobenzo[d]thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole are further processed through conjugation reactions, leading to their eventual excretion from the body . Additionally, this compound has been found to affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering the levels of important metabolites within the cell .
Transport and Distribution
The transport and distribution of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole is an important factor in its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria of cells . In the nucleus, 6-(Tert-butyl)-2-chlorobenzo[d]thiazole interacts with DNA and nuclear proteins, influencing gene expression and DNA replication . In the mitochondria, it affects mitochondrial function by disrupting the electron transport chain and inducing oxidative stress . These subcellular localizations are critical for the compound’s biological activity and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-chloro-1,3-benzothiazole typically involves the reaction of 2-chlorobenzothiazole with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-Tert-butyl-2-chloro-1,3-benzothiazole may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Tert-butyl-2-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or lithium diisopropylamide (LDA) in solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazoles with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of thiazolidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzothiazole: Lacks the tert-butyl group, which may result in different chemical properties and biological activities.
6-Methyl-2-chlorobenzothiazole: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
6-(Tert-butyl)-2-methylbenzothiazole:
Uniqueness
6-Tert-butyl-2-chloro-1,3-benzothiazole is unique due to the presence of both the tert-butyl and chloro substituents on the benzothiazole ring
Eigenschaften
IUPAC Name |
6-tert-butyl-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEKCUAQGKBCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646598 | |
| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-35-1 | |
| Record name | 6-tert-Butyl-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


